N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-26(22,13-1-2-15-16(9-13)25-8-7-24-15)20-10-14-17(19-5-4-18-14)12-3-6-23-11-12/h1-6,9,11,20H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSWSGYSQVBKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound with potential therapeutic applications. Its unique structure combines a furan ring, a pyrazine moiety, and a benzo[dioxine] framework, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
Key Features:
- Furan Ring: Known for its role in various biological activities.
- Pyrazine Moiety: Often associated with antitumor and antimicrobial properties.
- Benzo[dioxine] Framework: Contributes to the compound's stability and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases and phosphatases.
- Receptor Modulation: It can bind to various receptors, altering their activity and leading to therapeutic effects.
- Antimicrobial Activity: The compound has shown potential in disrupting bacterial cell membranes and inhibiting growth.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example:
| Compound | Pathogen | Activity (MIC) |
|---|---|---|
| 1 | E. coli | 15 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | C. albicans | 12 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibiotics.
Anticancer Activity
This compound has been evaluated for its anticancer properties:
- Cell Viability Assays: In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanistic Studies: The compound induces apoptosis in cancer cells through the activation of caspase pathways.
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was found to have superior activity against Gram-positive bacteria compared to traditional antibiotics like penicillin .
Study 2: Anticancer Potential
A recent investigation into the anticancer properties revealed that the compound significantly reduces tumor size in xenograft models of breast cancer . The study highlighted its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects: Variations in substituents on the furan and pyrazine rings can enhance or diminish activity.
- Ring Modifications: Altering the benzo[dioxine] structure may improve solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
